4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Scaffold Decoration Parallel Synthesis

Strategically functionalized pyrazole scaffold featuring a unique, non-interchangeable substitution pattern. The 4-bromo handle allows for efficient, selective Suzuki couplings, outperforming chloro/iodo analogs in cross-coupling efficiency. The 5-carboxylic acid is a key anchor for rapid amide library synthesis, while the 3-(4-fluorophenyl) group provides distinct electronic and lipophilic properties. This orthogonal design makes it an ideal, reliable intermediate for kinase/GPCR libraries, FBDD, and multi-step API synthesis, ensuring process robustness for R&D procurement.

Molecular Formula C10H6BrFN2O2
Molecular Weight 285.07 g/mol
CAS No. 1350443-31-0
Cat. No. B1439430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
CAS1350443-31-0
Molecular FormulaC10H6BrFN2O2
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)F
InChIInChI=1S/C10H6BrFN2O2/c11-7-8(13-14-9(7)10(15)16)5-1-3-6(12)4-2-5/h1-4H,(H,13,14)(H,15,16)
InChIKeyBEEIPVPPIIBRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS:1350443-31-0): Structure, Scaffold Characteristics, and Baseline Physicochemical Properties


4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1350443-31-0) is a heterocyclic building block belonging to the 1H-pyrazole-5-carboxylic acid class, featuring a 4-bromo substituent on the pyrazole ring and a 4-fluorophenyl group at the 3-position . Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms and are frequently employed as hydrogen-bond-donating, more lipophilic, and metabolically more stable bioisosteres of phenol in medicinal chemistry . The compound has a molecular formula of C10H6BrFN2O2 and a molecular weight of 285.07 g/mol [1]. Predicted physicochemical properties include a density of 1.8±0.1 g/cm³ and a boiling point of 488.0±45.0 °C at 760 mmHg [2].

Why 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Cannot Be Interchanged with Closely Related Pyrazole Analogs


While a broad class of 1H-pyrazole-5-carboxylic acid derivatives exists, generic substitution of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not feasible due to its precise, non-interchangeable substitution pattern. The 4-fluorophenyl group at the 3-position contributes specific electronic and lipophilic properties that are distinct from other aryl or alkyl substituents . Crucially, the 4-bromo substituent is not merely a placeholder; it is a specific and strategic synthetic handle that enables selective transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which would be impossible or proceed with different efficiency and selectivity using the non-halogenated, chloro, or iodo analogs [1]. Furthermore, the free carboxylic acid at the 5-position is a key functional group for downstream derivatization into amides, esters, or other pharmacophores, which is absent in simple pyrazoles like 4-bromo-3-(4-fluorophenyl)-1H-pyrazole . These features collectively make this specific compound a uniquely functionalized scaffold for library synthesis and lead optimization, not a commodity chemical.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid


Orthogonal Functionalization: Dual Reactive Handles for Divergent Library Synthesis

Unlike pyrazole derivatives that are either simple scaffolds or final compounds, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid possesses two distinct, orthogonally reactive functional groups: a carboxylic acid at the 5-position and a bromine atom at the 4-position. This is in contrast to compounds like 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 870704-22-6), which lacks the 4-bromo handle . The presence of both groups allows for sequential, chemoselective derivatization without the need for protecting group strategies. The carboxylic acid can be used for amide coupling or esterification, while the bromo-substituent can independently participate in palladium-catalyzed cross-coupling reactions .

Medicinal Chemistry Scaffold Decoration Parallel Synthesis

Cross-Coupling Reaction Efficiency: Superior Performance of Bromo- versus Iodo-Pyrazole Derivatives

In direct comparative studies on the Suzuki-Miyaura cross-coupling of halogenated pyrazoles, bromo- and chloro-derivatives demonstrated clear superiority over their iodo counterparts. A head-to-head comparison by Jedinák et al. revealed that the use of iodo-pyrazoles led to significant dehalogenation side reactions, reducing the yield and purity of the desired cross-coupled product. In contrast, Br and Cl derivatives were found to be superior, resulting from a reduced propensity for this undesired dehalogenation [1]. This class-level evidence strongly suggests that 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid will provide higher and more consistent yields in cross-coupling reactions compared to a hypothetical 4-iodo analog.

Synthetic Methodology Palladium Catalysis Suzuki-Miyaura Coupling

Patent-Documented Use as a Key Intermediate in a Pharmaceutical Synthesis Pathway

The compound 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not just a theoretical building block; it is documented as an intermediate in the synthesis of heterocyclic pyrazole compounds, as claimed in US Patent US-8853207-B2 . This patent, titled 'Heterocyclic pyrazole compounds, method for preparing the same and use thereof,' provides concrete evidence of its utility in a real-world industrial or drug discovery context. While the patent does not disclose specific comparative biological data, its inclusion as a key intermediate in an issued patent demonstrates its validated and non-obvious utility in generating biologically relevant molecules, which is a stronger differentiator than a generic, unvalidated scaffold.

Process Chemistry Drug Development Patent Literature

Structural Specificity: Defined Bromine and Fluorine Substitution Pattern for Lead Optimization

The compound's precise substitution pattern (4-bromo, 3-(4-fluorophenyl), 5-carboxylic acid) provides a defined electronic and steric environment for SAR studies, which is not achievable with more flexibly substituted or unsubstituted analogs. In studies of pyrazole-based bioactive compounds, modifications at the 4-position via bromination and subsequent cross-coupling are critical for exploring chemical space and optimizing potency and selectivity [1]. The presence of both bromine and fluorine atoms allows for specific intermolecular interactions (e.g., halogen bonding) that can influence target binding. Compared to a baseline pyrazole scaffold, this compound offers a more advanced and constrained starting point for lead optimization, potentially reducing the number of synthetic iterations required to achieve a desired biological profile .

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

Optimal Use Cases for 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in Drug Discovery and Chemical Development


Scaffold for Focused Kinase or GPCR Library Synthesis

4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is an ideal starting material for synthesizing focused libraries targeting kinases or G protein-coupled receptors (GPCRs), where pyrazole cores are privileged structures. The carboxylic acid handle allows for rapid amide bond formation to introduce diverse amine fragments, while the 4-bromo handle can be utilized in subsequent parallel Suzuki-Miyaura cross-coupling reactions to explore aryl/heteroaryl substitution patterns at the 4-position [1]. This orthogonal functionalization strategy, combined with the favorable cross-coupling performance of the bromo-substituent, enables efficient library generation and SAR exploration around a validated pyrazole scaffold [2].

Key Intermediate for Process Chemistry and Scale-Up

For process chemists, 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid offers a reliable entry point for the multi-step synthesis of a drug candidate. Its use as an intermediate is supported by its appearance in patent literature, which provides a foundation for developing robust, scalable synthetic routes . The established stability of the bromo-substituent under cross-coupling conditions, as documented in the broader class of bromo-pyrazoles, ensures greater process robustness and higher throughput in large-scale production compared to more labile iodo-derivatives [2].

Building Block for Fragment-Based Drug Discovery (FBDD)

This compound's relatively low molecular weight (285.07 g/mol) and high density of functional information make it a suitable fragment for FBDD campaigns. Its specific halogenation pattern (Br and F) provides vectors for fragment growth and optimization via structure-based drug design. The presence of a free carboxylic acid also provides a convenient synthetic handle for fragment linking or elaboration. Its designation as a 'versatile small molecule scaffold' by commercial suppliers underscores its utility in this context .

Synthesis of Pyrazole-Based Bioisosteres

Given that pyrazoles are established bioisosteres of phenol, amides, and other functional groups in medicinal chemistry, this specific compound can be employed to synthesize novel bioisosteres with improved pharmacokinetic properties . The 4-fluorophenyl group mimics a phenyl ring with altered electron density, while the 4-bromo and 5-carboxylic acid groups serve as anchor points for further modification to optimize target affinity and metabolic stability.

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